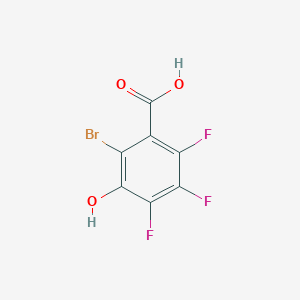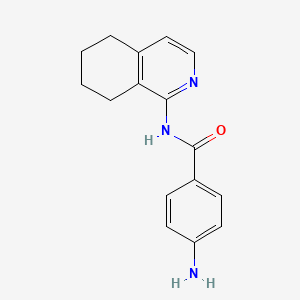
Benzamide, 4-amino-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and specific solvents to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), selenium dioxide (SeO2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions include nitrones, amine derivatives, and substituted tetrahydroisoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide has several scientific research applications:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the amino and benzamide functional groups.
N-benzyl tetrahydroisoquinoline: Known for its neuroprotective and anti-inflammatory properties.
4-substituted tetrahydroisoquinolines: Includes compounds like nomifensine and diclofensine, which have been studied for their antidepressant and stimulant effects.
Uniqueness
4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide is unique due to its specific functional groups that confer distinct biological activities, particularly its potential as an anticancer agent through the inhibition of CDKs and DHFR .
Eigenschaften
CAS-Nummer |
36855-66-0 |
|---|---|
Molekularformel |
C16H17N3O |
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
4-amino-N-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide |
InChI |
InChI=1S/C16H17N3O/c17-13-7-5-12(6-8-13)16(20)19-15-14-4-2-1-3-11(14)9-10-18-15/h5-10H,1-4,17H2,(H,18,19,20) |
InChI-Schlüssel |
YSTXQGUTCVJSPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CN=C2NC(=O)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


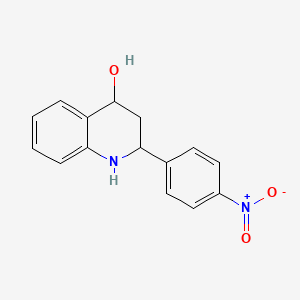


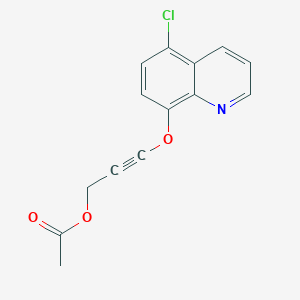
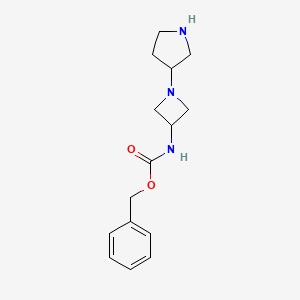
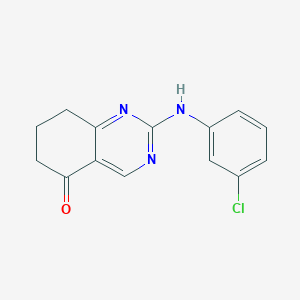
![1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11849481.png)
![2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B11849487.png)

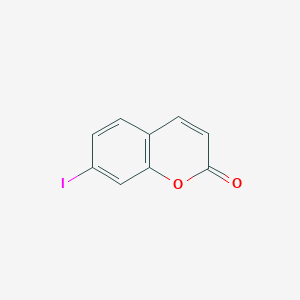

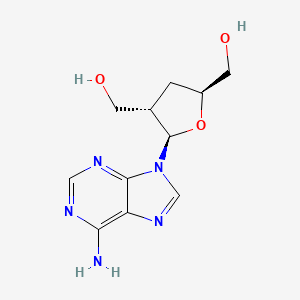
![2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B11849525.png)
